molecular formula C16H14N2O3S B2468688 1-(4-methylphenyl)-4-(phenylsulfonyl)-1,3-dihydro-2H-imidazol-2-one CAS No. 477848-63-8

1-(4-methylphenyl)-4-(phenylsulfonyl)-1,3-dihydro-2H-imidazol-2-one

Cat. No. B2468688
CAS RN: 477848-63-8
M. Wt: 314.36
InChI Key: IKLNZCAXOZXCHP-UHFFFAOYSA-N
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Description

1-(4-methylphenyl)-4-(phenylsulfonyl)-1,3-dihydro-2H-imidazol-2-one, also known as PSI-6130, is a chemical compound with potential applications in scientific research. This compound has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In

Scientific Research Applications

Rearrangement and Coordination in Chemistry

A study by Bermejo, Sousa, Fondo, and Helliwell (2000) discussed the synthesis of compounds involving 1-(4-methylphenyl)-4-(phenylsulfonyl)-1,3-dihydro-2H-imidazol-2-one derivatives. They explored its interaction with nickel, leading to the formation of nickel complexes. These complexes were characterized through various methods including IR spectroscopy and magnetic measurements, indicating potential applications in coordination chemistry (Bermejo et al., 2000).

Molecular Structure and Crystallography

Crozet, Vanelle, Giorgi, and Gellis (2002) analyzed the molecular structure of related compounds containing a phenylsulfonyl group. Their work provides insights into the stabilizing interactions within crystals of these compounds, which is significant for understanding the structural characteristics in crystallography and molecular design (Crozet et al., 2002).

Synthesis Strategies in Organic Chemistry

Zhu, Wen, Yin, Hong, Lu, and Wang (2011) described an efficient strategy for synthesizing dihydropyrazole derivatives from related compounds. This study provides a foundation for the development of new synthetic methods in organic chemistry, particularly in creating complex molecules from simpler precursors (Zhu et al., 2011).

Ionic Liquid Design and Catalysis

In the field of catalysis, Zolfigol, Khazaei, Moosavi-Zare, Zare, Asgari, Khakyzadeh, and Hasaninejad (2013) focused on designing an ionic liquid involving derivatives of this compound. This study highlights the potential of these compounds in catalyzing the synthesis of tetrasubstituted imidazoles, demonstrating their application in green chemistry and catalysis (Zolfigol et al., 2013).

Applications in Pharmacology

Focusing on pharmacological applications, Schnettler, Dage, and Grisar (1982) synthesized a series of compounds related to this compound, evaluating their cardiotonic activity. Their research contributes to the understanding of the therapeutic potential of these compounds in treating conditions like congestive heart failure (Schnettler et al., 1982).

properties

IUPAC Name

5-(benzenesulfonyl)-3-(4-methylphenyl)-1H-imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S/c1-12-7-9-13(10-8-12)18-11-15(17-16(18)19)22(20,21)14-5-3-2-4-6-14/h2-11H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKLNZCAXOZXCHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(NC2=O)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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